6-Amino-3-(4-BOC-aminophenyl)picolinic acid
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Overview
Description
6-Amino-3-(4-BOC-aminophenyl)picolinic acid is a chemical compound widely used in various fields of research, including medical, environmental, and industrial research. This compound is known for its unique structure, which includes an amino group, a picolinic acid moiety, and a tert-butoxycarbonyl (BOC) protected amino group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Nitration: The starting material, 3-(4-aminophenyl)picolinic acid, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected using tert-butoxycarbonyl (BOC) anhydride to form the BOC-protected amino group.
Amination: Finally, the amino group is introduced at the 6-position of the picolinic acid moiety through an amination reaction.
Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
6-Amino-3-(4-BOC-aminophenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and BOC-protected amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Hydrolysis: The BOC-protected amino group can be deprotected through hydrolysis using acidic conditions, yielding the free amino group.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Amino-3-(4-BOC-aminophenyl)picolinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Amino-3-(4-BOC-aminophenyl)picolinic acid involves its interaction with specific molecular targets and pathways. The amino and BOC-protected amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The picolinic acid moiety can chelate metal ions, affecting the function of metalloenzymes and other metal-dependent processes.
Comparison with Similar Compounds
6-Amino-3-(4-BOC-aminophenyl)picolinic acid can be compared with other similar compounds, such as:
3-(4-BOC-aminophenyl)picolinic acid: Lacks the amino group at the 6-position, making it less versatile in certain reactions.
6-Amino-3-(4-methoxyphenyl)picolinic acid: Contains a methoxy group instead of the BOC-protected amino group, affecting its reactivity and applications.
6-Amino-3-(4-nitrophenyl)picolinic acid: Contains a nitro group, which can undergo different reactions compared to the BOC-protected amino group.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it suitable for a wide range of applications.
Properties
IUPAC Name |
6-amino-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4/c1-17(2,3)24-16(23)19-11-6-4-10(5-7-11)12-8-9-13(18)20-14(12)15(21)22/h4-9H,1-3H3,(H2,18,20)(H,19,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANHRYWQYXDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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